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Compound of Interest

Compound Name: 4'-Piperidinoacetophenone

Cat. No.: B085414

In-Depth Technical Guide to 4'-
Piperidinoacetophenone

An extensive review of the chemical and biological characteristics of 4'-
Piperidinoacetophenone, this document serves as a comprehensive resource for
researchers, scientists, and professionals engaged in drug development. This guide details the
compound's physicochemical properties, spectral data, synthesis protocols, and known
biological activities, presenting a holistic overview for scientific application.

Core Chemical Properties

4'-Piperidinoacetophenone, identified by the IUPAC name 1-(4-piperidin-1-
ylphenyl)ethanone, is a solid, off-white to light yellow compound. Its fundamental chemical and
physical properties are summarized in the table below, providing a quantitative foundation for
its use in experimental settings.
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Property Value Reference

1-(4-piperidin-1-

UPAC Name ylphenyl)ethanone [Hi2]
CAS Number 10342-85-5 [1][2][3]
Molecular Formula C13H17NO [1112][3]
Molecular Weight 203.28 g/mol [11121[3]
Melting Point 85-87 °C [31[4]
Boiling Point 341.6 °C (estimated) [5]
Appearance Off-white to light yellow solid [5]

Information not readily
available. Inferred to be

Solubility soluble in common organic [6]
solvents like chloroform for

NMR analysis.

Spectral Analysis

The structural elucidation of 4'-Piperidinoacetophenone is supported by various
spectroscopic techniques. Below is a summary of the expected spectral data based on the
analysis of its functional groups and data from closely related compounds.
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Technique Expected Peaks and Interpretation

Expected signals would include those for the
aromatic protons on the phenyl ring, the acetyl
group's methyl protons, and the methylene
protons of the piperidine ring. Aromatic protons
would likely appear as doublets in the downfield
IH NMR
region (around 6.8-7.9 ppm). The methyl
protons of the acetyl group would be a singlet
around 2.5 ppm. The piperidine protons would
show multiplets in the aliphatic region (around

1.6-3.3 ppm).

The 13C NMR spectrum is expected to show

distinct signals for the carbonyl carbon (around

196 ppm), the aromatic carbons (in the 113-155
13C NMR

ppm range), the methyl carbon of the acetyl

group (around 26 ppm), and the carbons of the

piperidine ring (in the 24-50 ppm range).[6]

Key infrared absorption bands would include a
strong C=0 stretch for the ketone at
approximately 1660-1680 cm~1, C-H stretching
'R Spectroscopy for the aromatic and aliphatic portions just
above and below 3000 cm~1 respectively, and

C-N stretching in the fingerprint region.

The mass spectrum would be expected to show
a molecular ion peak [M]* at m/z = 203. The
Mass Spectrometry fragmentation pattern would likely involve the
loss of the acetyl group (CH3CO, m/z = 43)
leading to a fragment at m/z = 160, and other

characteristic cleavages of the piperidine ring.

Experimental Protocols
Synthesis of 4'-Piperidinoacetophenone
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A common synthetic route to 4'-Piperidinoacetophenone involves the nucleophilic aromatic
substitution of 4'-fluoroacetophenone with piperidine.

Materials:

4'-Fluoroacetophenone

 Piperidine

e Potassium carbonate (K2CO3)

e Dimethyl sulfoxide (DMSO)

o Ethyl acetate

e Water

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

To a round-bottom flask, add 4'-fluoroacetophenone and piperidine in a 1:1.2 molar ratio.
e Add potassium carbonate (2 equivalents) as a base and DMSO as the solvent.

e Heat the reaction mixture at a specified temperature (e.g., 120 °C) and monitor the reaction
progress using thin-layer chromatography (TLC).

o Upon completion, cool the mixture to room temperature and pour it into water.

o Extract the aqueous layer with ethyl acetate.

o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
e Remove the solvent under reduced pressure to yield the crude product.

» Purify the crude product by recrystallization or column chromatography to obtain pure 4'-
Piperidinoacetophenone.
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Chemical Reactivity and Stability

Reactivity: 4'-Piperidinoacetophenone can undergo reactions typical of ketones. For
instance, it participates in Claisen-Schmidt condensation with aromatic aldehydes in the
presence of a base to form chalcones.[5]

Stability: Information regarding the specific thermal and chemical stability of 4'-
Piperidinoacetophenone is not extensively detailed in the available literature. However, based
on its structure, it is expected to be a relatively stable compound under standard laboratory
conditions. It should be stored in a cool, dry place away from strong oxidizing agents.

Biological Activity and Potential Signhaling Pathways

4'-Piperidinoacetophenone has demonstrated notable biological activities, particularly as an
antimycobacterial and a bronchodilator agent.

Antimycobacterial Activity

Studies have shown that 4'-Piperidinoacetophenone exhibits bacteriostatic activity against
Mycobacterium species.[7] The proposed mechanism of action for acetophenone derivatives, in
general, is the alkylation of intracellular target proteins, leading to the inhibition of bacterial
growth.[7]
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Caption: Proposed mechanism of antimycobacterial activity.

Bronchodilator Activity

The bronchodilator properties of compounds containing a piperidine moiety suggest potential
mechanisms involving the relaxation of airway smooth muscle. This could occur through
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antagonism of muscarinic acetylcholine receptors (anticholinergic effect) or stimulation of 32-
adrenergic receptors, both of which lead to a decrease in intracellular calcium levels and
subsequent muscle relaxation.
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Caption: Potential bronchodilator signaling pathways.

Experimental Workflow for Biological Activity
Screening

A general workflow for screening the biological activity of 4'-Piperidinoacetophenone would
involve initial in vitro assays followed by more complex cellular and potentially in vivo models.
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Synthesis and Purification of
4'-Piperidinoacetophenone
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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